Benzyl 3-hydroxyazetidine-1-carboxylate
Overview
Description
Benzyl 3-hydroxyazetidine-1-carboxylate: is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a white to almost white powder or crystalline solid . This compound is known for its stability and solubility, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzyl 3-hydroxyazetidine-1-carboxylate typically involves the following steps :
Starting Material: The synthesis begins with an amino acid, commonly proline.
Activation: The amino acid is activated using N-hydroxysuccinimide in an organic solvent such as chloroform.
Reaction: The activated amino acid is then reacted with benzyl chloroformate to form the desired product.
Purification: The product is purified through recrystallization or chromatography to achieve high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of azetidine, which can be further utilized in organic synthesis .
Scientific Research Applications
Benzyl 3-hydroxyazetidine-1-carboxylate has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets . The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. Its hydroxyl and carboxylate groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- 1-Cbz-3-hydroxyazetidine
- N-Cbz-3-hydroxyazetidine
- 1-N-CBZ-3-hydroxyazetidine
- 1-BOC-3-hydroxyazetidine
- Phenylmethyl 3-hydroxyazetidine-1-carboxylate
Uniqueness: Benzyl 3-hydroxyazetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and stability. Its benzyl ester group provides a protective function, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
benzyl 3-hydroxyazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSNDGCJMGHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435306 | |
Record name | Benzyl 3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128117-22-6 | |
Record name | Benzyl 3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 3-hydroxyazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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